1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea
Description
Properties
Molecular Formula |
C7H11N3S |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
(2,5-dimethylpyrrol-1-yl)thiourea |
InChI |
InChI=1S/C7H11N3S/c1-5-3-4-6(2)10(5)9-7(8)11/h3-4H,1-2H3,(H3,8,9,11) |
InChI Key |
XNQJQAUTZJGWDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1NC(=S)N)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
For 2,5-dimethylpyrrole, 2,5-hexanedione (1) serves as the diketone precursor, while ammonium acetate acts as the nitrogen source. The reaction proceeds in refluxing acetic acid, facilitating the formation of the pyrrole ring through sequential enamine formation and cyclization:
Key parameters include:
-
Molar ratio : A 1:1.2 ratio of diketone to ammonium acetate ensures complete conversion.
-
Workup : Precipitation in ice water yields the crude product, which is purified via recrystallization from ethanol/water mixtures (yield: 70–80%).
Functionalization of Pyrrole at the 1-Position
Introducing the thiourea moiety at the pyrrole’s 1-position requires careful manipulation of the aromatic system. Two primary strategies have been identified: (1) direct substitution of the pyrrole NH proton and (2) intermediate isothiocyanate formation.
Direct Thiourea Substitution via Deprotonation-Electrophilic Quenching
The pyrrole NH proton (pKa ~17) is sufficiently acidic to undergo deprotonation with strong bases, generating a nucleophilic pyrrolide anion. This intermediate reacts with electrophilic thiocarbonyl reagents to form the thiourea derivative.
Protocol
-
Deprotonation : Treat 2,5-dimethylpyrrole with sodium hydride (1.1 equiv) in anhydrous THF at 0°C.
-
Electrophilic quenching : Add thiophosgene (Cl₂C=S, 1.0 equiv) dropwise, stirring for 2 hours at room temperature.
-
Amination : Introduce aqueous ammonia (2.0 equiv) and stir for an additional 4 hours.
-
Isolation : Extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (hexane/ethyl acetate).
Yield : 55–65%
Key characterization :
Isothiocyanate Intermediate Route
This two-step approach involves converting the pyrrole NH to an isothiocyanate group, followed by ammonolysis to yield the thiourea.
Step 1: Isothiocyanate Synthesis
React 2,5-dimethylpyrrole with thiophosgene in the presence of triethylamine (base):
Conditions :
Step 2: Ammonolysis to Thiourea
Treat the isothiocyanate with ammonium hydroxide :
Conditions :
Alternative Methodologies
Solvent-Free Mechanochemical Synthesis
A patent-pending method avoids solvents by using high-energy ball milling :
-
Mix 2,5-dimethylpyrrole and ammonium thiocyanate (1:1.5 molar ratio).
-
Mill at 30 Hz for 45 minutes.
Advantages :
Yield : 50–55% (purity >95% by HPLC).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Deprotonation route | 55–65 | 98 | High regioselectivity | Requires toxic thiophosgene |
| Isothiocyanate route | 60–70 | 97 | Amenable to scale-up | Multi-step synthesis |
| Mechanochemical | 50–55 | 95 | Solvent-free, sustainable | Lower yield |
Reaction Optimization Insights
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea group can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The thiourea group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Thiourea derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antibacterial and antitubercular properties.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, the compound binds to the active site of dihydrofolate reductase or enoyl ACP reductase, preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential metabolic pathways in bacteria, contributing to its antibacterial activity .
Comparison with Similar Compounds
Structural and Substituent Analysis
Key Research Findings and Trends
Substituent-Driven Bioactivity : Dichlorophenyl and nitrophenyl groups enhance antioxidant capacity, while bulky aromatic groups (e.g., naphthyl) shift applications toward pest control .
Synthetic Efficiency : Pyrazolyl-thiourea derivatives achieve high yields (79%) under optimized conditions, suggesting similar strategies could improve synthesis of the target compound .
Q & A
Q. What are the optimal synthetic routes for 1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea, and how can purity be maximized?
Methodological Answer: The compound is typically synthesized via condensation of 2,5-dimethylpyrrole-1-amine with an isothiocyanate derivative. A two-step approach is recommended:
- Step 1 : Prepare the pyrrole-amine precursor via catalytic alkylation or substitution reactions.
- Step 2 : React the amine with thiophosgene or a substituted isothiocyanate under inert conditions (e.g., N₂ atmosphere) in anhydrous THF or DCM. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Monitor reaction progress using TLC (Rf ~0.3–0.5) and confirm via LC-MS .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?
Methodological Answer: A multi-technique approach is essential:
- NMR : -NMR (DMSO-d₆) should show pyrrole protons (δ 6.2–6.8 ppm) and thiourea NH signals (δ 9.5–10.5 ppm). -NMR confirms thiourea carbonyl (δ ~175–180 ppm).
- X-ray Diffraction : Single-crystal X-ray analysis using SHELXL (version 2018+) refines bond lengths (e.g., C=S ~1.68 Å) and angles. SHELXPRO can resolve hydrogen bonding networks .
- IR : Strong absorption bands at ~1250 cm⁻¹ (C=S) and ~3300 cm⁻¹ (N-H stretch).
Advanced Research Questions
Q. How can SHELXL refinement resolve crystallographic disorder in this compound?
Methodological Answer: Crystallographic disorder often arises from rotational flexibility in the pyrrole or thiourea moieties. Use SHELXL’s PART and SUMP commands to model partial occupancy. Key steps:
Q. How do computational methods like DFT reconcile discrepancies in reported electronic properties?
Methodological Answer: Contradictions in dipole moments or HOMO-LUMO gaps (e.g., experimental vs. theoretical values) require:
- DFT Studies : Use B3LYP/6-311++G(d,p) to optimize geometry. Compare with crystallographic data to validate functional accuracy.
- TDDFT : Predict UV-Vis spectra (λmax ~280–320 nm) and compare with experimental data. Adjust solvent models (e.g., PCM for DMSO) to improve correlation . Example computational parameters:
| Parameter | Value/Setting |
|---|---|
| Functional | B3LYP |
| Basis Set | 6-311++G(d,p) |
| Solvent Model | PCM (DMSO) |
| Convergence Criteria | 10⁻⁶ a.u. |
Q. What strategies address contradictions in biological activity data across studies?
Methodological Answer: Discrepancies in cytotoxicity or enzyme inhibition may stem from assay conditions (e.g., solvent, pH) or impurity profiles. Recommendations:
- Reproducibility Checks : Standardize solvents (e.g., DMSO concentration ≤1% v/v).
- Meta-Analysis : Use multivariate regression to correlate substituent effects (e.g., methyl groups on pyrrole) with activity trends.
- In Silico Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases) to validate mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
